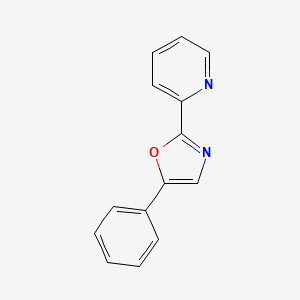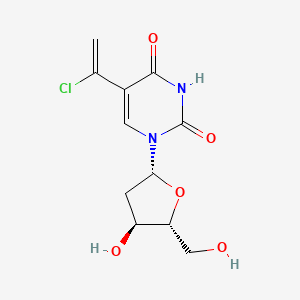
5-(1-Chlorovinyl)-dUrd
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Chlorovinyl)-2’-deoxyuridine is a synthetic nucleoside analog derived from uracil This compound is characterized by the presence of a chlorovinyl group at the 5-position of the uracil ring
准备方法
The synthesis of 5-(1-Chlorovinyl)-2’-deoxyuridine typically involves the following steps:
Starting Material: The process begins with 5-formyluracil.
Formation of 5-(2-carboxyvinyl)uracil: 5-formyluracil is treated with malonic acid in the presence of piperidine to yield 5-(2-carboxyvinyl)uracil.
Halogenation: The carboxyvinyl derivative is then reacted with N-halogenosuccinimide to produce 5-(2-chlorovinyl)uracil.
Conversion to Deoxyribonucleoside: The chlorovinyl uracil is condensed with a protected deoxyribose sugar derivative, followed by deprotection to yield 5-(1-Chlorovinyl)-2’-deoxyuridine.
化学反应分析
5-(1-Chlorovinyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorovinyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The compound can undergo addition reactions with halogens, such as bromine, to form 5-(2-bromo-1-chlorovinyl)uracil.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of ethynyl derivatives.
科学研究应用
5-(1-Chlorovinyl)-2’-deoxyuridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and nucleoside analogs.
Biology: The compound is used in studies related to DNA synthesis and repair mechanisms.
Industry: The compound is utilized in the development of novel pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 5-(1-Chlorovinyl)-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can cause chain termination or induce mutations, thereby disrupting DNA synthesis and repair processes. This makes it a valuable tool in studying DNA polymerase activity and the effects of DNA damage .
相似化合物的比较
5-(1-Chlorovinyl)-2’-deoxyuridine can be compared with other halogenated nucleoside analogs, such as:
5-(2-Bromovinyl)-2’-deoxyuridine: Similar in structure but contains a bromine atom instead of chlorine.
5-(2-Iodovinyl)-2’-deoxyuridine:
5-(2-Fluorovinyl)-2’-deoxyuridine: The presence of fluorine alters its stability and reactivity compared to the chlorovinyl derivative.
Each of these compounds has unique properties that make them suitable for specific applications in research and medicine.
属性
CAS 编号 |
69304-46-7 |
|---|---|
分子式 |
C11H13ClN2O5 |
分子量 |
288.68 g/mol |
IUPAC 名称 |
5-(1-chloroethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13ClN2O5/c1-5(12)6-3-14(11(18)13-10(6)17)9-2-7(16)8(4-15)19-9/h3,7-9,15-16H,1-2,4H2,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI 键 |
FQRIBMHYAICHAB-DJLDLDEBSA-N |
手性 SMILES |
C=C(C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)Cl |
规范 SMILES |
C=C(C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


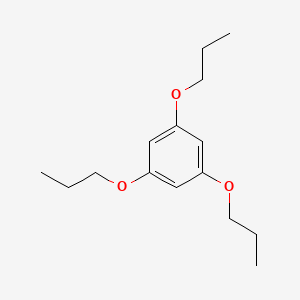
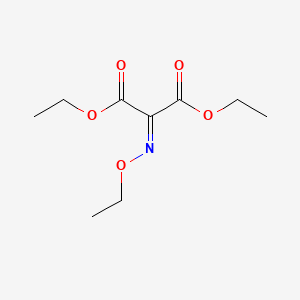


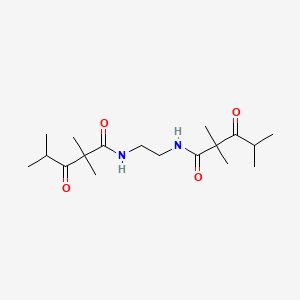
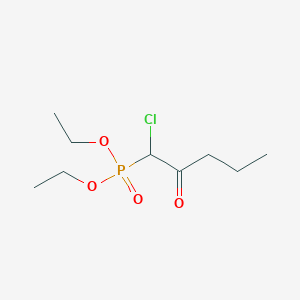

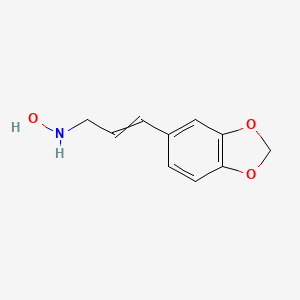
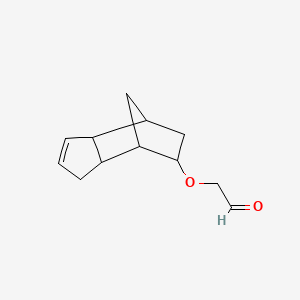
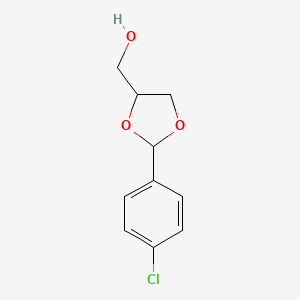
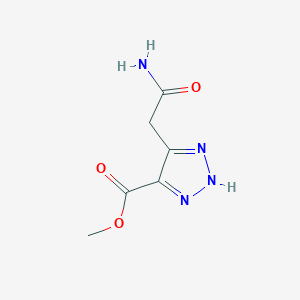
![(3-Methylseleno-2-benzo[b]thienylidene)aniline](/img/structure/B14465656.png)
